

KRC-108 Combination Therapy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *KRC-108*
Cat. No.: *B15617541*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **KRC-108** (also known as RC108) combination therapy studies. **KRC-108** is a multi-kinase inhibitor targeting key oncogenic drivers, and its evaluation in combination with other anti-cancer agents is a promising area of research.

This guide summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support further investigation into **KRC-108** combination strategies.

Preclinical Combination Studies

KRC-108 in Combination with Chemotherapy

A key preclinical study investigated the synergistic effects of **KRC-108** with the chemotherapeutic agent 5-fluorouracil (5-FU) in a colon cancer model.

Quantitative Data Summary: **KRC-108** + 5-FU in Colon Cancer

Parameter	KRC-108 Monotherapy	5-FU Monotherapy	KRC-108 + 5-FU Combination	Synergy Assessment	Cell Line	Reference
GI ₅₀	220 nM	2.90 μM	Not explicitly stated, but ratio for combination treatment was 1:13.3 based on GI ₅₀ values.	Combination Index (CI) = 0.579 (indicating synergism)	KM12C	[1]
In Vivo Tumor Growth Inhibition (TGI)	73.0% (at 80 mg/kg)	Data not provided	Data not provided	Not applicable	KM12C Xenograft	[1]

Experimental Protocol: In Vivo Xenograft Model for **KRC-108** + 5-FU Study

- Cell Line: KM12C human colon cancer cells, which harbor an NTRK1 gene fusion.
- Animal Model: Female BALB/c nu/nu mice.
- Tumor Implantation: KM12C cells were subcutaneously inoculated into the mice.
- Treatment Groups:
 - Vehicle control (PBS)
 - **KRC-108** (40 mg/kg, oral gavage)
 - **KRC-108** (80 mg/kg, oral gavage)

- 5-FU (dose not specified, likely based on GI₅₀ ratio)
- **KRC-108** + 5-FU combination
- Dosing Schedule: Daily oral gavage for 14 days.
- Efficacy Endpoints: Tumor volume was measured on days 7 and 14. Tumor weight was measured at the end of the study.
- Synergy Calculation: The combination index (CI) was calculated based on the cell viability assay to determine synergism.

Clinical Combination Studies

KRC-108, under the designation RC108, is currently being evaluated in several clinical trials in combination with targeted therapies and immunotherapies. RC108 is described as an antibody-drug conjugate (ADC) targeting c-Met.

RC108 in Combination with Targeted Therapy (Furmonertinib)

A Phase Ib/II clinical trial (NCT05821933) is evaluating RC108 in combination with furmonertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR mutations and MET overexpression who have progressed on prior EGFR-TKI treatment.[2][3]

Quantitative Data Summary: RC108 + Furmonertinib in NSCLC (Phase Ib/II)

Efficacy Endpoint	2.0 mg/kg RC108 + Furmonertinib Cohort (n=24)	Subgroup with specific MET expression ¹ (n=18)	Reference
Objective Response Rate (ORR)	37.5% (95% CI: 18.8-59.4)	50.0% (95% CI: 26.0-74.0)	[3]
Disease Control Rate (DCR)	75.0% (95% CI: 53.3-90.2)	83.3% (95% CI: 58.6-96.4)	[3]
Progression-Free Survival (PFS)	Data immature	Data immature	[3]
Overall Survival (OS)	Data immature	Data immature	[3]

¹Patients with $\geq 10\%$ of tumor cells with 1+/2+/3+ membrane staining and $\leq 20\%$ tumor cells with strong (3+) cytoplasmic staining.[3]

Experimental Protocol: NCT05821933 (RC108 + Furmonertinib)

- Study Design: Open-label, single-arm, multicenter Phase Ib/II study.
- Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with MET overexpression who have failed prior EGFR-TKI therapy.[2][3]
- Treatment Arms:
 - RC108 (intravenously) in combination with furmonertinib (orally).[3]
- Primary Endpoints: Safety and Objective Response Rate (ORR).[3]
- Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), Disease Control Rate (DCR), and Overall Survival (OS).

RC108 in Combination with Immunotherapy (Toripalimab and other PD-1 Inhibitors)

RC108 is also being investigated in combination with PD-1 inhibitors for the treatment of various solid tumors.

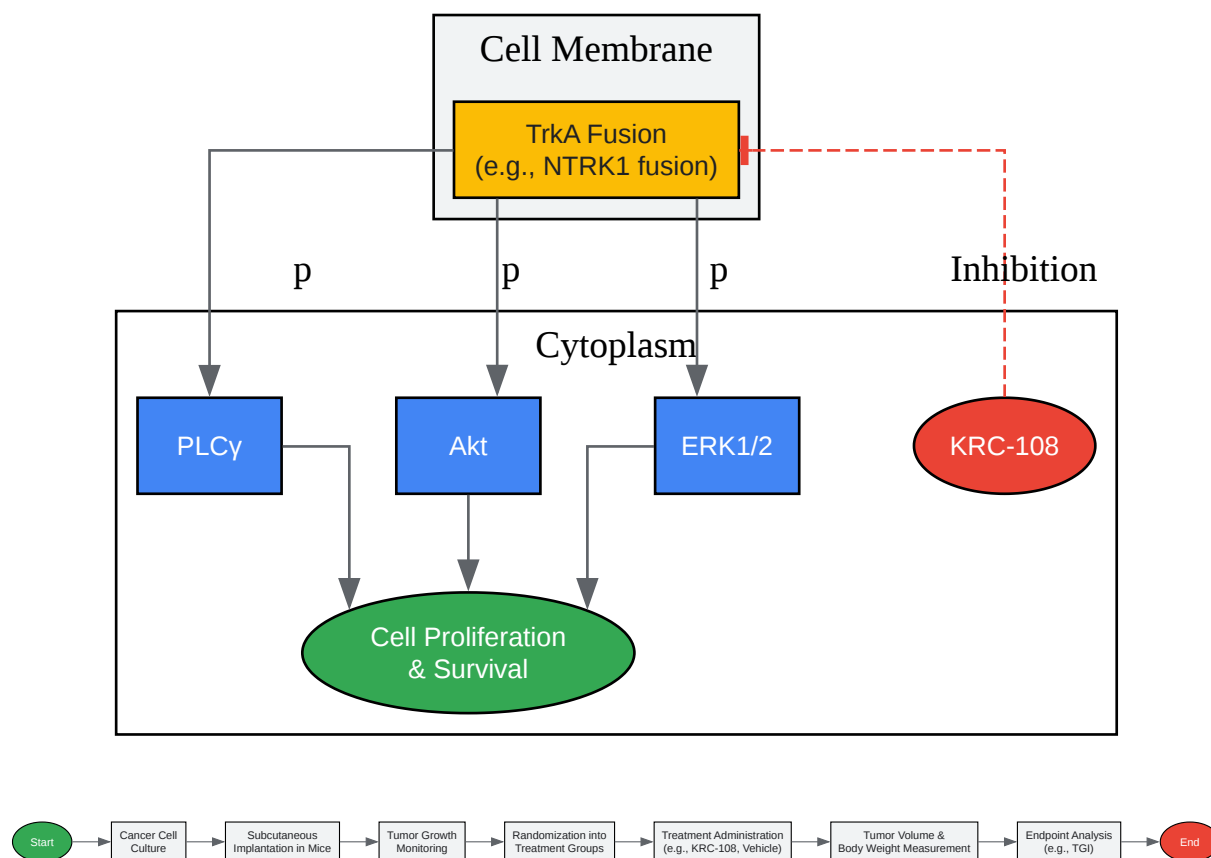
- NCT05821933: This trial also includes cohorts evaluating RC108 in combination with furmonertinib and the PD-1 inhibitor toripalimab in patients with advanced EGFR-mutated NSCLC.[2]
- Collaboration with Innovent Biologics: A clinical trial is underway to evaluate RC108 in combination with sintilimab (a PD-1 inhibitor) in Chinese patients with advanced solid tumors.[4] Preclinical studies suggest that RC108 can induce tumor-specific adaptive immunity and increase T cell infiltration in the tumor microenvironment, providing a rationale for combination with a PD-1 inhibitor.[2]

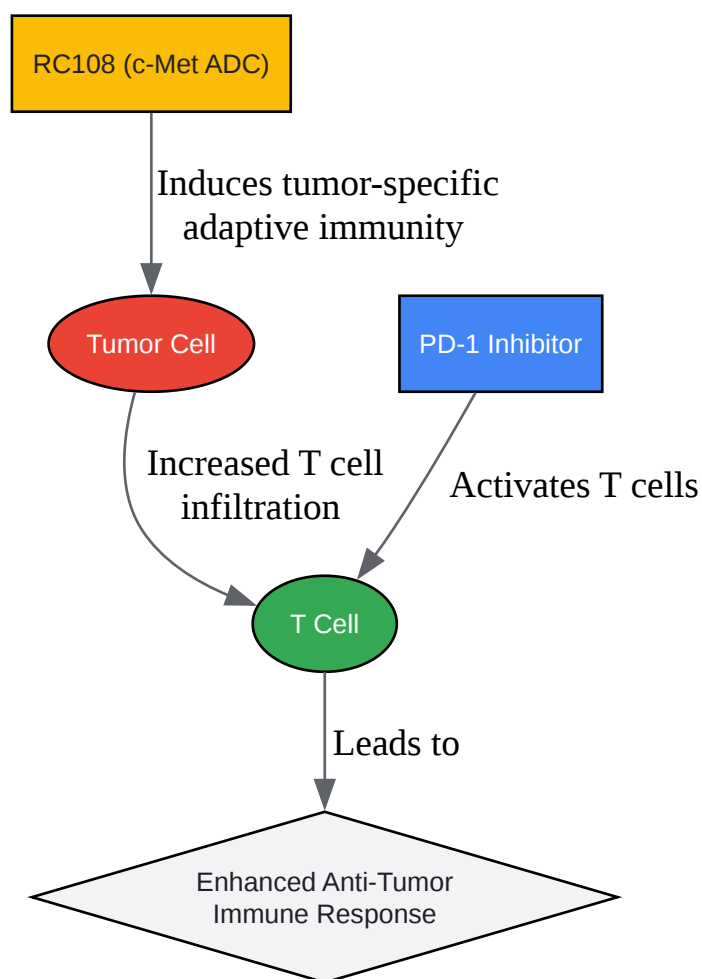
As of the latest available information, specific quantitative efficacy data from the immunotherapy combination trials have not been publicly released.

Signaling Pathways and Experimental Workflows

KRC-108 Mechanism of Action: TrkA Signaling Pathway

KRC-108 has been shown to inhibit the Tropomyosin receptor kinase A (TrkA) signaling pathway. TrkA is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF) or through oncogenic fusions (e.g., NTRK1 fusion), triggers downstream signaling cascades that promote cell proliferation and survival. **KRC-108** blocks the phosphorylation of TrkA, thereby inhibiting these downstream signals.





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